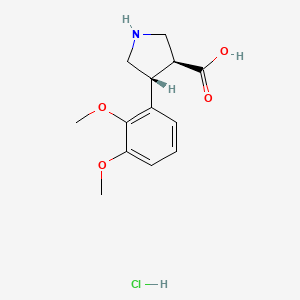(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl
CAS No.: 1956319-52-0
Cat. No.: VC7708665
Molecular Formula: C13H18ClNO4
Molecular Weight: 287.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1956319-52-0 |
|---|---|
| Molecular Formula | C13H18ClNO4 |
| Molecular Weight | 287.74 |
| IUPAC Name | (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO4.ClH/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m0./s1 |
| Standard InChI Key | YVPBDROMAWLPAE-BAUSSPIASA-N |
| SMILES | COC1=CC=CC(=C1OC)C2CNCC2C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 4-position with a 2,3-dimethoxyphenyl group and at the 3-position with a carboxylic acid moiety. The hydrochloride salt form enhances solubility and stability, a common strategy for improving the pharmacokinetic properties of basic nitrogen-containing compounds . The trans-configuration of the pyrrolidine ring is critical, as stereochemical orientation significantly influences receptor binding affinity in related NMDA antagonists .
The IUPAC name, (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, reflects its absolute stereochemistry . Key identifiers include:
Physicochemical Properties
The compound’s carboxylic acid group confers a predicted pKa of approximately 4.2–4.5, based on comparisons to structurally similar aromatic carboxylic acids . This ionization behavior influences its solubility profile, with increased water solubility at physiological pH due to deprotonation. The methoxy substituents enhance lipophilicity, potentially aiding blood-brain barrier penetration—a desirable trait for central nervous system (CNS)-targeted therapeutics .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 287.74 g/mol | |
| Predicted pKa (COOH) | 4.3 ± 0.2 | |
| Synonyms | AKOS015949890, PS-12732 |
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of this compound leverages methodologies developed for analogous pyrrolidine derivatives. A pivotal strategy involves C(sp³)-H activation, enabling direct functionalization of the pyrrolidine core (Scheme 1) . Key steps include:
-
C-H Arylation: Coupling a pyrrolidine precursor with 2,3-dimethoxyiodobenzene under palladium catalysis.
-
Epimerization: Base-mediated equilibration to establish the thermodynamically favored trans-diastereomer.
-
Hydrolysis and Salt Formation: Cleavage of protecting groups followed by treatment with HCl to yield the hydrochloride salt .
Notably, the use of methyl-Boc-D-pyroglutamate as a starting material ensures enantioselective synthesis, avoiding racemization during lactam reduction and subsequent steps .
Stereochemical Analysis
The trans-configuration is confirmed via -NMR spectroscopy, where the α-proton of the carboxylic acid resonates at 4.15 ppm for the trans-isomer versus 4.45 ppm for the cis-counterpart . This diagnostic shift arises from distinct vicinal coupling constants () between the 2- and 3-position protons, a hallmark of pyrrolidine stereochemistry.
Pharmacological Profile
Selectivity Considerations
The 5’-substituent (2,3-dimethoxy in this case) is a key determinant of subtype selectivity. Bulky, electron-donating groups at this position favor interactions with GluN2A’s hydrophobic subpocket, reducing affinity for GluN2B-D isoforms . This suggests that the compound may exhibit preferential activity at GluN2A-containing NMDA receptors, though experimental validation is required.
Applications and Future Directions
Therapeutic Implications
NMDA receptors are implicated in neurodegenerative diseases (e.g., Alzheimer’s) and chronic pain. If proven selective, this compound might advance as a lead structure for:
-
Neuroprotection: Mitigating excitotoxicity in stroke models.
Synthetic Optimization
Future work should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume